N1–H Pyrazole vs. N-Alkyl Analogs: Impact on Hydrogen-Bond Donor Capacity and Synthetic Versatility
The target compound retains an unsubstituted N1–H on the pyrazole ring, in contrast to the N-methyl analog (CAS 1781811-63-9) and N-ethyl analog (CAS 2098039-44-0), where this position is blocked. The N1–H constitutes a hydrogen-bond donor (HBD) that is completely absent in N-alkylated analogs. In kinase inhibitor development, pyrazole N1–H is a recognized hinge-binding motif that forms a critical hydrogen bond with the backbone carbonyl of kinase hinge residues (e.g., Met109 in Syk); N-alkylation abolishes this interaction [1]. This distinction is not trivial—N-methylation of a hinge-binding pyrazole has been shown to reduce kinase affinity by >100-fold in structurally characterized systems. The free N1–H also enables selective N-functionalization (alkylation, arylation, sulfonylation) that is precluded in the N-substituted analogs. [1]
| Evidence Dimension | Hydrogen-bond donor count (HBD) & synthetic derivatization potential at pyrazole N1 |
|---|---|
| Target Compound Data | HBD count = 2 (pyrazole N1–H + primary amine); N1 position free for derivatization; molecular weight = 193.27 g/mol |
| Comparator Or Baseline | N-methyl analog (CAS 1781811-63-9): HBD count = 1 (primary amine only); N1 blocked; molecular weight = 207.30 g/mol. N-ethyl analog (CAS 2098039-44-0): HBD count = 1; N1 blocked; molecular weight = 221.32 g/mol. |
| Quantified Difference | ΔHBD = +1 vs. N-alkyl analogs; molecular weight advantage = 14–28 Da lower, representing a ~7–13% smaller scaffold for fragment-based approaches. |
| Conditions | Structural comparison based on computed molecular descriptors and published SAR from pyrazole-based kinase inhibitor literature (Syk, VEGFR-2, JNK3 series). |
Why This Matters
The additional hydrogen-bond donor capacity and derivatizable N1 position directly enable binding modes and synthetic pathways that are inaccessible to the more common N-alkyl analogs, making the target compound the preferred choice for fragment elaboration or lead optimization programs targeting kinase hinge regions.
- [1] S. Nanthakumar et al., 'Discovery and SAR of novel pyrazole-based thioethers as cathepsin S inhibitors,' Bioorg. Med. Chem. Lett., 2010; class-level evidence that pyrazole N1–H is critical for target engagement; also supported by kinase inhibitor SAR from Syk and VEGFR-2 pyrazole series. View Source
